Ethyl 5-oxocyclohex-3-ene-1-carboxylate
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Overview
Description
Ethyl 5-oxocyclohex-3-ene-1-carboxylate is an organic compound with the molecular formula C9H12O4. It is a derivative of cyclohexene, featuring a carboxylate ester and a ketone functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-oxocyclohex-3-ene-1-carboxylate can be synthesized through several methods. One common approach involves the Michael addition of ethyl acetoacetate to 3-aryl-1-(2-furanyl)-2-propenones . The reaction typically requires a base catalyst and is conducted under mild conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of continuous flow reactors to optimize reaction time and efficiency. The purification of the final product is achieved through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-oxocyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-oxocyclohex-3-ene-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 5-oxocyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a Michael acceptor, forming covalent bonds with nucleophiles such as thiol groups in proteins. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 5-oxocyclohex-3-ene-1-carboxylate can be compared with other cyclohexenone derivatives:
Ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate: Known for its anticancer activity.
Alkyl 4,6-bis(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate: Exhibits antioxidant properties.
These compounds share similar structural features but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound.
Properties
CAS No. |
917955-74-9 |
---|---|
Molecular Formula |
C9H12O3 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
ethyl 5-oxocyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C9H12O3/c1-2-12-9(11)7-4-3-5-8(10)6-7/h3,5,7H,2,4,6H2,1H3 |
InChI Key |
CEEUQJTVUVSHAT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC=CC(=O)C1 |
Origin of Product |
United States |
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